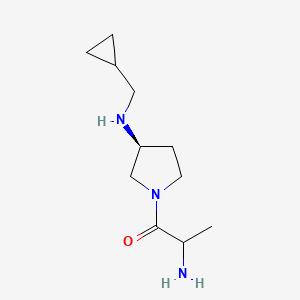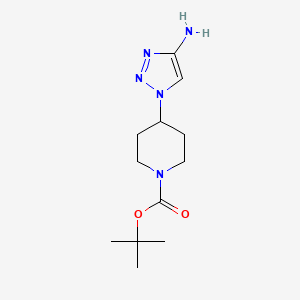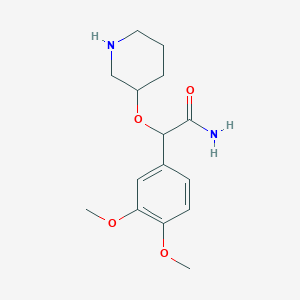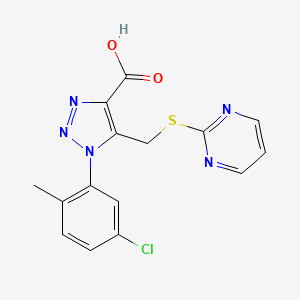
1-(2,6-Dicyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dicyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with dicyclopropyl groups and a pyrazole ring with a carboxylic acid functional group. Its intricate structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.
Méthodes De Préparation
The synthesis of 1-(2,6-Dicyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine ring, followed by the introduction of dicyclopropyl groups. The pyrazole ring is then constructed, and the carboxylic acid group is introduced in the final steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-(2,6-Dicyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2,6-Dicyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 1-(2,6-Dicyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid stands out due to its unique structural features and potential applications. Similar compounds include:
1-(2,6-Dicyclopropylpyrimidin-4-yl)-piperidin-4-ylamine: Shares the pyrimidine ring but differs in the attached functional groups.
1-(2,6-Dicyclopropylpyrimidin-4-yl)-1,4-diazepane: Another compound with a similar pyrimidine ring but different ring structures attached. These compounds may have different chemical properties and applications, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C14H14N4O2 |
|---|---|
Poids moléculaire |
270.29 g/mol |
Nom IUPAC |
1-(2,6-dicyclopropylpyrimidin-4-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C14H14N4O2/c19-14(20)10-5-6-18(17-10)12-7-11(8-1-2-8)15-13(16-12)9-3-4-9/h5-9H,1-4H2,(H,19,20) |
Clé InChI |
YUWXLTIGCVROSJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC(=NC(=N2)C3CC3)N4C=CC(=N4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


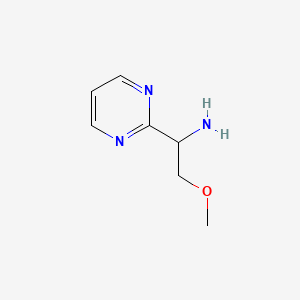

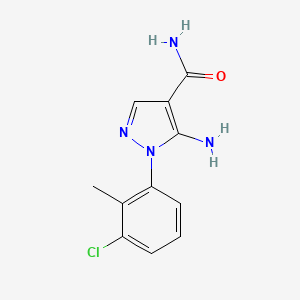
![1-(3-Chloro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11793141.png)

![1-Bromo-8-chloro-3-(tetrahydro-2H-pyran-4-YL)imidazo[1,5-A]pyrazine](/img/structure/B11793158.png)
